BMS-740808
Overview
Description
BMS-740808 is a highly potent and selective inhibitor of Factor X, a crucial enzyme in the blood coagulation cascade. It is known for its rapid onset of inhibition and high selectivity over other proteases . The compound is synthesized by modifying the bicyclic pyrazolo-pyridinone scaffold of Razaxaban, another Factor X inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: BMS-740808 is synthesized by modifying the bicyclic pyrazolo-pyridinone scaffold of Razaxaban. The introduction of a 3®-hydroxyl moiety on the pyrrolidine ring significantly enhances its potency . The synthetic route involves several steps, including the formation of the pyrazolo-pyridinone scaffold and subsequent modifications to introduce the necessary functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including multi-step reactions, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: BMS-740808 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as the 3®-hydroxyl moiety on the pyrrolidine ring, is achieved through substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pyrazolo-pyridinone precursors, hydroxylating agents, and other organic reagents necessary for the formation of the desired functional groups . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is the final compound itself, characterized by its potent inhibitory activity against Factor X .
Scientific Research Applications
BMS-740808 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a research tool to study the inhibition of Factor X and its role in blood coagulation . The compound’s high potency and selectivity make it valuable for investigating the mechanisms of blood coagulation and developing new anticoagulant therapies .
Mechanism of Action
BMS-740808 exerts its effects by selectively inhibiting Factor X, an enzyme that plays a critical role in the blood coagulation cascade . The compound binds to the active site of Factor X, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the formation of blood clots . This inhibition effectively reduces the formation of blood clots, making this compound a potential therapeutic agent for conditions related to thrombosis .
Comparison with Similar Compounds
Similar Compounds:
- Razaxaban
- Apixaban
- Edoxaban
- Rivaroxaban
Uniqueness: BMS-740808 is unique due to its high potency and selectivity for Factor X compared to other similar compounds . The introduction of the 3®-hydroxyl moiety on the pyrrolidine ring significantly enhances its inhibitory activity, making it more effective than other Factor X inhibitors .
Properties
CAS No. |
280118-23-2 |
---|---|
Molecular Formula |
C31H27F3N6O3 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)/t22-/m1/s1 |
InChI Key |
DFRIQJHMGZBFOM-JOCHJYFZSA-N |
SMILES |
C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
Appearance |
Solid powder |
280118-23-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-(2'-(3-hydroxy-N-pyrrolidinyl)methyl-(1,1')-biphen-4-yl)-1,4,5,6-tetrahydropyrazolo-(3,4-c)-pyridin-7-one BMS 740808 BMS-740808 BMS740808 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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